molecular formula C11H10ClN3 B8673742 N2-(3-chlorophenyl)pyridine-2,3-diamine CAS No. 41010-71-3

N2-(3-chlorophenyl)pyridine-2,3-diamine

Cat. No.: B8673742
CAS No.: 41010-71-3
M. Wt: 219.67 g/mol
InChI Key: HZQKHLWFGRPVMZ-UHFFFAOYSA-N
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Description

N2-(3-chlorophenyl)pyridine-2,3-diamine is a useful research compound. Its molecular formula is C11H10ClN3 and its molecular weight is 219.67 g/mol. The purity is usually 95%.
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Properties

CAS No.

41010-71-3

Molecular Formula

C11H10ClN3

Molecular Weight

219.67 g/mol

IUPAC Name

2-N-(3-chlorophenyl)pyridine-2,3-diamine

InChI

InChI=1S/C11H10ClN3/c12-8-3-1-4-9(7-8)15-11-10(13)5-2-6-14-11/h1-7H,13H2,(H,14,15)

InChI Key

HZQKHLWFGRPVMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=C(C=CC=N2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of (3-chlorophenyl)-(3-nitropyridin-2-yl)amine (111 mg, 0.45 mmol) in a 3:1 mixture MeOH:water (20 mL) were added NH4Cl (154 mg, 2.88 mmol) and iron powder (107 mg, 1.92 mmol) and the reaction mixture heated at 90° C. for 3 h. After cooling to RT, the solid was filtered through a pad of Celite® and the filtrate concentrated in vacuo. The resulting residue was partitioned between EtOAc and water. The aqueous phase was further extracted with EtOAc (×3) and the combined organic fractions washed with brine, dried (Na2SO4) and concentrated in vacuo. The resulting brown oil was purified by column chromatography (Si—PCC, gradient 0-10% MeOH in DCM) to afford the title compound as a brown solid (29 mg, 30%). LCMS (Method C): RT 1.84 min [M+H]+ 220.1.
Quantity
111 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
154 mg
Type
reactant
Reaction Step Two
Name
Quantity
107 mg
Type
catalyst
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
30%

Synthesis routes and methods II

Procedure details

A mixture of 2-(3-chlorophenylamino)-3-nitropyridine (394 mg), hydrochloric acid (35% 1.3 ml) and iron powder (0.44 g) in ethanol (5 ml) was refluxed for 15 minutes. The mixture was poured into aqueous sodium bicarbonate solution and extracted with ethyl acetate twice. The combined organic solution was washed with aqueous sodium bicarbonate solution and brine, dried over magnesium sulfate and concentrated. The resultant solid was collected and washed with isopropyl ether to give 3-amino-2-(3-chlorophenylamino)pyridine (281 mg).
Quantity
394 mg
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.44 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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